
Methyl (4-acetyl-3-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El carbamato de metilo (4-acetil-3-nitrofenilo) es un compuesto orgánico con la fórmula molecular C10H10N2O5. Se caracteriza por la presencia de un grupo carbamato unido a un anillo de fenilo, que está adicionalmente sustituido con grupos acetilo y nitro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del carbamato de metilo (4-acetil-3-nitrofenilo) típicamente implica la reacción de la 4-acetil-3-nitroanilina con cloroformiato de metilo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen un solvente como diclorometano y un rango de temperatura de 0-5 °C para controlar la velocidad de reacción y prevenir reacciones secundarias.
Métodos de producción industrial
La producción industrial del carbamato de metilo (4-acetil-3-nitrofenilo) puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El carbamato de metilo (4-acetil-3-nitrofenilo) experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reducción: El grupo acetilo se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo carbamato puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o alcoholes.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, catalizador de paladio sobre carbono (Pd/C).
Reducción: Hidruro de litio y aluminio (LiAlH4), tetrahidrofurano (THF) como solvente.
Sustitución: Aminas o alcoholes, base (por ejemplo, hidróxido de sodio), solvente (por ejemplo, etanol).
Principales productos formados
Oxidación: 4-acetil-3-aminofenil carbamato.
Reducción: 4-(hidroximetil)-3-nitrofenil carbamato.
Sustitución: N-sustituidos carbamatos.
Aplicaciones Científicas De Investigación
El carbamato de metilo (4-acetil-3-nitrofenilo) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado por su potencial como sonda bioquímica para estudiar las actividades enzimáticas.
Medicina: Se ha explorado por su potencial como agente farmacológico debido a su similitud estructural con ciertos compuestos bioactivos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del carbamato de metilo (4-acetil-3-nitrofenilo) involucra su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo carbamato puede formar enlaces covalentes con residuos del sitio activo de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática. Los grupos nitro y acetilo también pueden contribuir a la reactividad general y la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de metilo (4-nitrofenilo): Estructura similar pero carece del grupo acetilo.
Carbamato de etilo (4-acetil-3-nitrofenilo): Estructura similar pero con un grupo etilo en lugar de un grupo metilo.
Carbamato de metilo (4-acetil-2-nitrofenilo): Estructura similar pero con el grupo nitro en una posición diferente.
Singularidad
El carbamato de metilo (4-acetil-3-nitrofenilo) es único debido a la posición específica de los grupos acetilo y nitro en el anillo de fenilo, lo que puede influir en su reactividad química y actividad biológica. La combinación de estos grupos funcionales proporciona propiedades distintivas que se pueden aprovechar en diversas aplicaciones.
Propiedades
Número CAS |
1329171-70-1 |
|---|---|
Fórmula molecular |
C10H10N2O5 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
methyl N-(4-acetyl-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)8-4-3-7(11-10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,14) |
Clave InChI |
XOIUHNSDCPXIAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)NC(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)
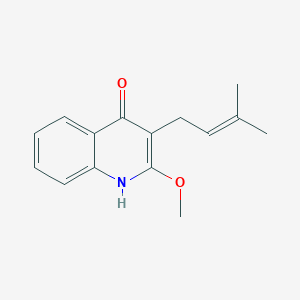

![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)


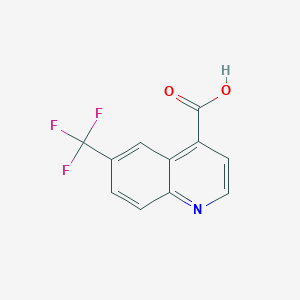
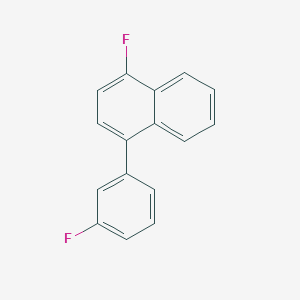
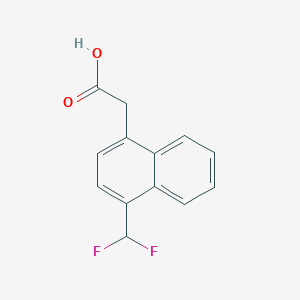

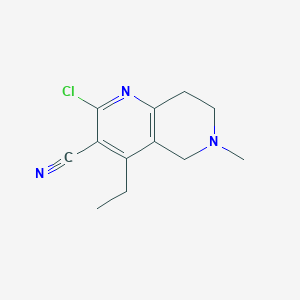
![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)
![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)
